molecular formula C19H22N4O3 B12016151 N-(2-(2-(4-(Dimethylamino)benzylidene)hydrazino)-2-oxoethyl)-4-methoxybenzamide CAS No. 769147-91-3

N-(2-(2-(4-(Dimethylamino)benzylidene)hydrazino)-2-oxoethyl)-4-methoxybenzamide

Cat. No.: B12016151
CAS No.: 769147-91-3
M. Wt: 354.4 g/mol
InChI Key: BMOQQOJDNMHDCK-CIAFOILYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2-(4-(Dimethylamino)benzylidene)hydrazino)-2-oxoethyl)-4-methoxybenzamide is a complex organic compound known for its diverse applications in scientific research. This compound features a benzylidene hydrazine moiety linked to a methoxybenzamide structure, making it a valuable molecule in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(4-(Dimethylamino)benzylidene)hydrazino)-2-oxoethyl)-4-methoxybenzamide typically involves the following steps:

  • Formation of the Benzylidene Hydrazine Intermediate

      Reactants: 4-(Dimethylamino)benzaldehyde and hydrazine hydrate.

      Conditions: The reaction is carried out in ethanol under reflux conditions for several hours to form the benzylidene hydrazine intermediate.

  • Coupling with 4-Methoxybenzoyl Chloride

      Reactants: The benzylidene hydrazine intermediate and 4-methoxybenzoyl chloride.

      Conditions: The reaction is conducted in the presence of a base such as triethylamine in an organic solvent like dichloromethane, resulting in the formation of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

      Conditions: Typically performed in aqueous or organic solvents under controlled temperatures.

      Products: Oxidation can lead to the formation of corresponding oxo derivatives or cleavage products.

  • Reduction

      Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.

      Conditions: Conducted in inert atmospheres to prevent unwanted side reactions.

      Products: Reduction can yield hydrazine derivatives or amine products.

  • Substitution

      Reagents: Nucleophiles such as amines or thiols.

      Conditions: Performed in polar solvents with or without catalysts.

      Products: Substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-(2-(2-(4-(Dimethylamino)benzylidene)hydrazino)-2-oxoethyl)-4-methoxybenzamide has a wide range of applications in scientific research:

  • Chemistry

    • Used as a reagent in organic synthesis for the preparation of complex molecules.
    • Serves as a ligand in coordination chemistry for the formation of metal complexes.
  • Biology

    • Investigated for its potential as a fluorescent probe due to its aromatic structure.
    • Studied for its interactions with biomolecules such as proteins and nucleic acids.
  • Medicine

    • Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
    • Used in drug discovery and development as a lead compound for new pharmaceuticals.
  • Industry

    • Employed in the development of advanced materials, including polymers and dyes.
    • Utilized in the production of specialty chemicals for various industrial applications.

Mechanism of Action

The mechanism of action of N-(2-(2-(4-(Dimethylamino)benzylidene)hydrazino)-2-oxoethyl)-4-methoxybenzamide involves its interaction with specific molecular targets:

  • Molecular Targets

    • The compound can bind to enzymes and receptors, modulating their activity.
    • It may interact with DNA and RNA, affecting gene expression and protein synthesis.
  • Pathways Involved

    • The compound can influence signaling pathways related to cell growth, apoptosis, and inflammation.
    • It may also affect metabolic pathways, altering the production and utilization of cellular metabolites.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(2-(4-(Dimethylamino)benzylidene)hydrazino)-2-oxoethyl)-4-chlorobenzamide

    • Similar structure with a chlorine substituent instead of a methoxy group.
    • Exhibits different reactivity and biological activity due to the electron-withdrawing chlorine atom.
  • N-(2-(2-(4-(Dimethylamino)benzylidene)hydrazino)-2-oxoethyl)-4-methylbenzamide

    • Contains a methyl group instead of a methoxy group.
    • Shows variations in physical properties and chemical reactivity.

Uniqueness

N-(2-(2-(4-(Dimethylamino)benzylidene)hydrazino)-2-oxoethyl)-4-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

769147-91-3

Molecular Formula

C19H22N4O3

Molecular Weight

354.4 g/mol

IUPAC Name

N-[2-[(2E)-2-[[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-2-oxoethyl]-4-methoxybenzamide

InChI

InChI=1S/C19H22N4O3/c1-23(2)16-8-4-14(5-9-16)12-21-22-18(24)13-20-19(25)15-6-10-17(26-3)11-7-15/h4-12H,13H2,1-3H3,(H,20,25)(H,22,24)/b21-12+

InChI Key

BMOQQOJDNMHDCK-CIAFOILYSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)CNC(=O)C2=CC=C(C=C2)OC

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)CNC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.